AEBS Binding Affinity: SR-31747 vs. Haloperidol, Ibogaine, and Rimcazole
In a head-to-head competitive binding assay using rat liver microsomes with 2.5 nM [3H]Tamoxifen as the radioligand, SR-31747A demonstrates a Ki value of 1.2 ± 0.1 nM for the AEBS (antiestrogen binding site) [1]. This represents a 4,435-fold greater affinity than haloperidol (Ki: 5,322 ± 9 nM), a 767-fold advantage over ibogaine (Ki: 920 ± 12 nM), and a 533-fold advantage over rimcazole (Ki: 640 ± 5 nM) [1].
| Evidence Dimension | Ki for AEBS binding |
|---|---|
| Target Compound Data | 1.2 ± 0.1 nM |
| Comparator Or Baseline | Haloperidol: 5,322 ± 9 nM; Ibogaine: 920 ± 12 nM; Rimcazole: 640 ± 5 nM |
| Quantified Difference | 4,435-fold higher affinity vs. haloperidol; 767-fold vs. ibogaine; 533-fold vs. rimcazole |
| Conditions | Rat liver microsomes, competition binding with 2.5 nM [3H]Tamoxifen |
Why This Matters
Sub-nanomolar AEBS affinity distinguishes SR-31747 from classical sigma ligands, enabling target engagement at concentrations unattainable with comparators and minimizing off-target sigma-1 mediated CNS effects.
- [1] Kedjouar B, et al. Molecular characterization of the microsomal antiestrogen binding site (AEBS). J Biol Chem. 2004;279(4):2837-2846. Table 1. View Source
